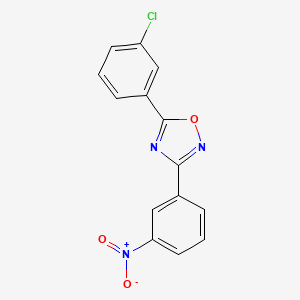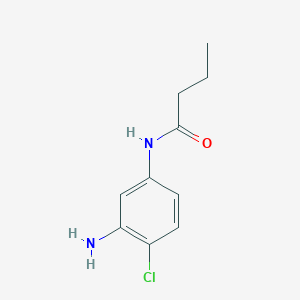![molecular formula C6H5ClN4 B1298276 6-Chloro-3-méthyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7197-01-5](/img/structure/B1298276.png)
6-Chloro-3-méthyl[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (6-Cl-3-Me-TTP) is an organic compound that belongs to the pyridazine family of heterocyclic compounds. It has a unique chemical structure, which is composed of two fused six-membered rings and one five-membered ring. 6-Cl-3-Me-TTP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Its chemical structure has also been studied for its potential to be used in the synthesis of other compounds.
Applications De Recherche Scientifique
Potentiels pharmacologiques
Les composés triazoles ont montré des activités biologiques polyvalentes. Ils sont capables de se lier dans le système biologique à une variété d'enzymes et de récepteurs . Ils sont présents comme composant structural central dans un certain nombre de classes de médicaments tels que les antibactériens, les antifongiques, les anticancéreux, les antioxydants, les antiviraux, les anti-inflammatoires, les analgésiques, les antiépileptiques, les antihypertenseurs, les antidépresseurs, les antidiabétiques, les anxiolytiques et les antituberculeux .
Activité antibactérienne
Des composés triazoles ont été synthétisés et évalués pour leur activité antibactérienne in vitro. Certains de ces composés ont montré des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus Gram-positives et d'Escherichia coli Gram-négatives .
Activité antifongique
Parmi les médicaments antifongiques, les conazoles constituent une classe majeure basée sur la fraction azole comme l'itraconazole, le voriconazole, le ravuconazole, le fluconazole, etc. .
Activité anticancéreuse
Les composés triazoles ont également été étudiés pour leur activité anticancéreuse potentielle .
Activité antioxydante
Des dérivés triazoles ont été synthétisés et étudiés pour leur potentiel antimicrobien, antioxydant et antiviral .
Activité antivirale
Les composés triazoles ont montré des activités antivirales potentielles .
Mécanisme D'action
Propriétés
IUPAC Name |
6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-8-9-6-3-2-5(7)10-11(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQOVMOYMLRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358717 | |
| Record name | 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7197-01-5 | |
| Record name | 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)


![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)


![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

